

# A Technical Guide to Quizartinib-d8 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Quizartinib-d8 |           |
| Cat. No.:            | B15604564      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Quizartinib-d8**, a deuterated analog of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. This document details its suppliers, availability, and technical specifications, alongside experimental protocols for its evaluation.

**Quizartinib-d8** serves as a valuable tool in pharmacokinetic (PK) studies and as an internal standard for the quantification of Quizartinib in biological samples. Deuterium labeling enhances its utility in metabolic stability assays and allows for precise tracking and differentiation from its non-deuterated counterpart.

# Supplier and Availability of Quizartinib-d8

**Quizartinib-d8** is available from various chemical suppliers catering to the research and development community. The availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier       | Product Name                 | CAS Number   | Availability            |
|----------------|------------------------------|--------------|-------------------------|
| MedChemExpress | Quizartinib-d8<br>(AC220-d8) | 1300734-19-3 | Inquire for quote[1][2] |

# **Technical Data and Chemical Properties**



While specific data for **Quizartinib-d8**, such as isotopic purity, should be obtained from the supplier's Certificate of Analysis, the chemical and biological properties are largely based on its parent compound, Quizartinib.

| Property                  | Value                                                                | Source         |
|---------------------------|----------------------------------------------------------------------|----------------|
| Molecular Formula         | C29H24D8N6O4S                                                        | MedChemExpress |
| Molecular Weight          | 568.78 (as d8)                                                       | Calculated     |
| Purity                    | Typically ≥98%                                                       | [3][4]         |
| Solubility                | Soluble in DMSO (to 100 mM)                                          | [4]            |
| Storage                   | Store at -20°C                                                       | [3][4]         |
| Mechanism of Action       | Potent and selective second-<br>generation type II FLT3<br>inhibitor | [1][2]         |
| Binding Affinity (Kd)     | 1.6 nM for FLT3                                                      | [1][2]         |
| IC50 (FLT3-ITD)           | 1.1 nM (in MV4-11 cells)                                             | [1][2]         |
| IC₅₀ (wild-type FLT3)     | 4.2 nM (in RS4;11 cells)                                             | [2]            |
| IC50 (Cell Proliferation) | 0.56 nM (in MV4-11 cells)                                            | [4]            |

## **Mechanism of Action: FLT3 Signaling Inhibition**

Quizartinib is a highly selective inhibitor of the FLT3 receptor tyrosine kinase.[5][6] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival in Acute Myeloid Leukemia (AML).[5][7] Quizartinib binds to the ATP-binding domain of the inactive FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7][8][9] This blockade of signaling through pathways such as STAT5, PI3K/AKT, and RAS/RAF/MEK/ERK ultimately leads to the inhibition of leukemic cell proliferation and the induction of apoptosis.[7][10]





Click to download full resolution via product page

FLT3 signaling pathway and Quizartinib's point of inhibition.



## **Experimental Protocols**

The following are generalized protocols for evaluating the biological activity of **Quizartinib-d8**. Specific details may need to be optimized for individual experimental setups.

### Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of **Quizartinib-d8** on the proliferation of AML cells, such as the FLT3-ITD positive cell line MV4-11.

#### Materials:

- AML cell line (e.g., MV4-11)
- Quizartinib-d8 (stock solution in DMSO)
- 96-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100
  μL of complete medium.[11]
- Compound Preparation: Prepare a serial dilution of Quizartinib-d8 in complete medium.
   Final concentrations may range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
   [11]
- Cell Treatment: Add the diluted **Quizartinib-d8** or vehicle control to the respective wells.[11]
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
   [11]
- Assay:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]
- Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the Quizartinib-d8 concentration to determine the IC₅₀ value.

### Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of FLT3 and its downstream targets to confirm the mechanism of action of **Quizartinib-d8**.

#### Materials:

- AML cell line (e.g., MV4-11)
- Quizartinib-d8
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

#### Procedure:

- Cell Culture and Treatment: Culture MV4-11 cells and treat with varying concentrations of
   Quizartinib-d8 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[12][13]
- Cell Lysis:

### Foundational & Exploratory





- Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer.[13]
- Clarify the lysate by centrifugation.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
- SDS-PAGE and Transfer:
  - Prepare samples with Laemmli sample buffer and boil.
  - Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.[13]
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]
- Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[11]
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like actin).





#### Click to download full resolution via product page

A generalized workflow for the in vitro evaluation of **Quizartinib-d8**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quizartinib LKT Labs [lktlabs.com]
- 4. rndsystems.com [rndsystems.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quizartinib | C29H32N6O4S | CID 24889392 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 8. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 9. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]



- 10. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review -PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Quizartinib-d8 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604564#quizartinib-d8-supplier-and-availability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com